molecular formula C12H7ClFNO2 B6340982 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% CAS No. 1214391-34-0

2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%

Cat. No. B6340982
CAS RN: 1214391-34-0
M. Wt: 251.64 g/mol
InChI Key: TTWKSWDMMKJTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% (2C5FNA) is a novel compound that has been studied for its potential applications in scientific research. 2C5FNA is a derivative of nicotinic acid, a naturally occurring compound found in many foods. It has been used in a variety of laboratory studies, including those related to drug development, biochemistry, and physiology.

Scientific Research Applications

2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of halogenated aromatics on the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the effects of halogenated aromatics on the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been used to study the effects of halogenated aromatics on the metabolism of drugs in the body.

Mechanism of Action

2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential mechanism of action. It is believed that the halogenated aromatic component of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% may act as an antagonist at certain receptor sites, inhibiting the binding of other molecules to these sites. Furthermore, it is believed that the nicotinic acid component of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% may act as an agonist at certain receptor sites, promoting the binding of other molecules to these sites.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to affect the metabolism of drugs in the body, as well as the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been shown to affect the pharmacokinetics and pharmacodynamics of drugs, as well as the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively stable in the presence of common laboratory solvents. Furthermore, it is relatively non-toxic and does not produce significant amounts of waste. However, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% does have some limitations for use in laboratory experiments. It is relatively expensive, and it is not as soluble in common laboratory solvents as some other compounds.

Future Directions

There are several potential future directions for 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%. One possibility is to use it as a model compound to study the effects of halogenated aromatics on the pharmacokinetics and pharmacodynamics of drugs. Another possibility is to use it to study the effects of halogenated aromatics on the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% could be used to study the effects of halogenated aromatics on the metabolism of drugs in the body. Finally, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% could be used to study the effects of halogenated aromatics on the expression of certain genes.

Synthesis Methods

2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% was first synthesized using a method known as the “Buchwald-Hartwig” reaction. This method involves the use of a palladium catalyst to form a C-N bond between a halogenated aromatic compound and a secondary amine. In the case of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%, the halogenated aromatic compound was 2-chloro-5-fluorophenyl and the secondary amine was nicotinic acid. This reaction was conducted in the presence of a base, such as sodium hydroxide, and the product was isolated by column chromatography.

properties

IUPAC Name

2-chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-10(12(16)17)5-8(6-15-11)7-2-1-3-9(14)4-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKSWDMMKJTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673422
Record name 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid

CAS RN

1214391-34-0
Record name 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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